molecular formula C19H16F3N3O4S B2808479 N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 1219906-38-3

N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B2808479
CAS No.: 1219906-38-3
M. Wt: 439.41
InChI Key: JCMULGPOCSSELB-UHFFFAOYSA-N
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Description

“N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)-4-(trifluoromethoxy)benzenesulfonamide” is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, featuring a trifluoromethoxy group and a pyridazinyl moiety, suggests potential biological activity and utility in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)-4-(trifluoromethoxy)benzenesulfonamide” typically involves multiple steps:

    Formation of the Pyridazinyl Intermediate: The pyridazinyl moiety can be synthesized through the reaction of appropriate starting materials under controlled conditions, often involving cyclization reactions.

    Attachment of the Phenyl Group: The phenyl group with the trifluoromethoxy substituent can be introduced via nucleophilic aromatic substitution or other suitable coupling reactions.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound may participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halogens, nitrating agents, or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound could serve as a building block for the synthesis of more complex molecules, particularly those with potential biological activity.

Biology

The compound’s structure suggests it may interact with biological targets, making it a candidate for studies in enzyme inhibition, receptor binding, or as a probe in biochemical assays.

Medicine

Given the sulfonamide group, the compound might exhibit antimicrobial properties, making it a potential candidate for drug development against bacterial infections.

Industry

In industry, the compound could be used in the development of new materials, agrochemicals, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, sulfonamides inhibit the enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This inhibition leads to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-(4-((6-chloropyridazin-3-yl)oxy)phenyl)-4-(trifluoromethoxy)benzenesulfonamide
  • N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)-4-(methoxy)benzenesulfonamide

Uniqueness

The presence of the trifluoromethoxy group in “N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)-4-(trifluoromethoxy)benzenesulfonamide” may confer unique properties such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity compared to similar compounds.

Properties

IUPAC Name

N-methyl-N-[4-(6-methylpyridazin-3-yl)oxyphenyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O4S/c1-13-3-12-18(24-23-13)28-15-6-4-14(5-7-15)25(2)30(26,27)17-10-8-16(9-11-17)29-19(20,21)22/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCMULGPOCSSELB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2=CC=C(C=C2)N(C)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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